2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione
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Overview
Description
2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a fluorophenyl group, a methylsulfonyl group, and an isoindoline-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, 2-fluorobenzohydrazide can react with a suitable carboxylic acid derivative in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
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Attachment of the Methylsulfonyl Group:
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Formation of the Isoindoline-1,3-dione Core: : The isoindoline-1,3-dione core can be synthesized by reacting phthalic anhydride with an appropriate amine under heating conditions.
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Final Coupling: : The final step involves coupling the oxadiazole intermediate with the isoindoline-1,3-dione derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, potentially forming sulfone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the isoindoline-1,3-dione core, leading to the formation of various reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Reduced oxadiazole or isoindoline-1,3-dione derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be used to study the interactions of its functional groups with biological targets. This can provide insights into the design of new bioactive molecules.
Medicine
In medicinal chemistry, 2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione has potential as a lead compound for the development of new drugs. Its various functional groups can interact with different biological targets, making it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The oxadiazole ring and the fluorophenyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, while the isoindoline-1,3-dione core can provide a stable framework for these interactions.
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione: Similar structure with a chlorine atom instead of a fluorine atom.
2-(1-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione: Similar structure with a bromine atom instead of a fluorine atom.
2-(1-(3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione: Similar structure with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 2-(1-(3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylsulfonyl)propyl)isoindoline-1,3-dione can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form strong interactions with biological targets, making it potentially more effective in certain applications compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[1-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfonylpropyl]isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O5S/c1-30(27,28)11-10-16(24-19(25)12-6-2-3-7-13(12)20(24)26)18-22-17(23-29-18)14-8-4-5-9-15(14)21/h2-9,16H,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMGYNBZTMFIEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CC=CC=C2F)N3C(=O)C4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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